Scientific Field: Analytical Chemistry
Summary of the Application: Mephenesin, a skeletal muscle relaxant, is determined in its pure form, pharmaceutical preparation, and biological fluids using voltammetric methods
Methods of Application or Experimental Procedures: Three voltammetric methods are used, namely; cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) using pencil graphite electrode (PGE) and glassy carbon electrode (GCE). .
Results or Outcomes: CV produced one irreversible anodic peak revealing oxidation reaction in pH 6 as maximum pH value at 1.33 and 1.36 V using PGE and GCE, respectively. At PGE, DPV and SWV were investigated and linearity ranges were 18.02-119.07 and 18.02-70.0 µg/mL with correlation coefficient 0.9997 and 0.9995, LOD values were found to be 0.113 and 0.059 µg/mL, respectively. .
Scientific Field: Toxicology
Scientific Field: Neurology
Summary of the Application: Mephenesin is a cresol glyceryl ether used to treat muscle spasticity in Parkinson’s and Multiple Sclerosis.
Mephenesin is a synthetic compound classified as a cresol glyceryl ether, primarily recognized for its muscle relaxant properties. Its chemical formula is , with a molar mass of approximately 182.219 g/mol . Mephenesin acts as a centrally acting muscle relaxant, producing transient muscle relaxation and paralysis through central nervous system depression. It was first introduced in the 1950s and has been used to treat conditions such as muscle spasticity associated with Parkinson's disease and multiple sclerosis .
Although it can serve as an antidote for strychnine poisoning, mephenesin has a low therapeutic index, leading to significant risks such as respiratory depression, particularly when combined with other central nervous system depressants like alcohol .
The exact mechanism by which Mephenesin exerts its muscle relaxant effect is not fully understood [, ]. It is believed to act through central nervous system depression, reducing the excitability of neurons that control muscle movement []. However, unlike some modern muscle relaxants that act at the neuromuscular junction, Mephenesin's effects primarily occur at the spinal cord level []. This can lead to a more significant depressant effect on respiration, limiting its therapeutic usefulness [].
Mephenesin has several safety concerns that have led to its decline in use:
These safety limitations have led to the development of safer and more effective muscle relaxants, such as methocarbamol, which has largely replaced Mephenesin in clinical practice [].
In synthetic chemistry, mephenesin serves as a precursor for the synthesis of derivatives, such as meprobamate, which was one of the first tranquilizers widely used clinically .
Mephenesin exhibits significant biological activity as a muscle relaxant. Its mechanism involves central nervous system depression, leading to muscle relaxation and paralysis. This effect is particularly pronounced in the spinal cord compared to the brain, which can result in respiratory depression at clinical doses .
The synthesis of mephenesin typically involves the reaction of cresol derivatives with glyceryl ethers. A common method includes the alkylation of 1,2-propanediol with a substituted phenol under acidic conditions to yield mephenesin . Various studies have explored modifications to improve the pharmacokinetic properties of mephenesin by creating lipophilic derivatives that enhance solubility and absorption profiles .
Mephenesin is primarily used in clinical settings for its muscle relaxant properties. It has applications in treating muscle spasticity associated with neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, it has been utilized in veterinary medicine for anesthetic purposes .
Despite its therapeutic applications, mephenesin's use has diminished due to safety concerns and the availability of alternative medications with better safety profiles, such as methocarbamol .
Research on mephenesin has highlighted several interaction studies that focus on its pharmacological effects when combined with other substances. As a central nervous system depressant, mephenesin can potentiate the effects of other depressants like alcohol or benzodiazepines, leading to increased risks of respiratory depression and overdose .
Moreover, studies indicate that mephenesin may interact differently based on its enantiomers, suggesting that stereochemistry plays a role in its biological activity and interactions with other chiral molecules .
Mephenesin shares similarities with several other compounds known for their muscle relaxant properties. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Mechanism of Action | Unique Features |
---|---|---|---|
Mephenesin | C10H14O3 | Central nervous system depressant | Short duration of action; risk of respiratory depression |
Methocarbamol | C11H15N | Central nervous system depressant | Better absorbed; safer profile |
Chlorzoxazone | C9H10ClN | Central nervous system depressant | Hepatic metabolism; less respiratory risk |
Carisoprodol | C13H18N2O5 | Central nervous system depressant | Prodrug; metabolized to meprobamate |
Mephenesin is unique due to its specific structure as a cresol glyceryl ether and its historical significance in the development of other tranquilizers. Its pronounced effects on spinal cord activity compared to brain activity also distinguish it from other similar compounds.
Irritant